molecular formula C8H14O2 B12544465 2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol CAS No. 656835-18-6

2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol

Cat. No.: B12544465
CAS No.: 656835-18-6
M. Wt: 142.20 g/mol
InChI Key: OEMBFMLKYXHPHZ-UHFFFAOYSA-N
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Description

2-(2-Methylidenebut-3-en-1-yl)propane-1,3-diol is a chemical compound with the molecular formula C8H14O2. It is a derivative of propane-1,3-diol with a methylidene group and a butenyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylidenebut-3-en-1-yl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1,3-propanediol with an appropriate alkene under catalytic conditions. The reaction typically requires a catalyst such as a transition metal complex and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylidenebut-3-en-1-yl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylidenebut-3-en-1-yl)propane-1,3-diol has several scientific research applications:

    Polymer Chemistry: Used as a monomer in the synthesis of biodegradable polymers and elastomers.

    Materials Science: Incorporated into polymer matrices to enhance mechanical properties and thermal stability.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 2-(2-Methylidenebut-3-en-1-yl)propane-1,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the methylidene and butenyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s behavior in biological systems and its incorporation into polymer matrices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylidenebut-3-en-1-yl)propane-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the development of advanced materials and polymers .

Properties

CAS No.

656835-18-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-(2-methylidenebut-3-enyl)propane-1,3-diol

InChI

InChI=1S/C8H14O2/c1-3-7(2)4-8(5-9)6-10/h3,8-10H,1-2,4-6H2

InChI Key

OEMBFMLKYXHPHZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)CC(CO)CO

Origin of Product

United States

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